N1-(2-(4-ヒドロキシピペリジン-1-イル)エチル)-N2-(ピリジン-3-イル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that features a piperidine ring, a pyridine ring, and an oxalamide linkage
科学的研究の応用
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
-
Formation of the Piperidine Derivative: : The starting material, 4-hydroxypiperidine, is reacted with an appropriate alkylating agent to introduce the ethyl group. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Coupling with Pyridine Derivative: : The resulting intermediate is then coupled with a pyridine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Formation of Oxalamide Linkage: : The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The oxalamide linkage can be reduced to form amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The pyridine ring can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
作用機序
The mechanism of action of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response.
類似化合物との比較
Similar Compounds
- N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
- N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
Uniqueness
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure allows it to interact with a distinct set of biological targets, potentially leading to unique pharmacological properties compared to its analogs.
特性
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-12-3-7-18(8-4-12)9-6-16-13(20)14(21)17-11-2-1-5-15-10-11/h1-2,5,10,12,19H,3-4,6-9H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFDOJMGVHJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。